5-Chloro-1,3,4-thiadiazole-2-methanol
Overview
Description
5-Chloro-1,3,4-thiadiazole-2-methanol is a chemical compound with the molecular formula C3H3ClN2OS . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
Scientific Research Applications
Synthesis and Antimicrobial Applications
5-Chloro-1,3,4-thiadiazole-2-methanol derivatives have been synthesized and tested for their antimicrobial properties. For instance, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole were evaluated for antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans, showing moderate activity (Sah et al., 2014). Additionally, derivatives synthesized from 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide showed anti-tobacco mosaic virus activity, highlighting the antiviral potential of these compounds (Chen et al., 2010).
Molecular Aggregation Studies
Spectroscopic studies on derivatives like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have been conducted to understand molecular aggregation in different solvents. These studies reveal that the molecular structure, especially the alkyl substituent, significantly affects molecule aggregation interactions (Matwijczuk et al., 2016).
Corrosion Inhibition
Some derivatives of this compound, like 2,5-disubstituted 1,3,4-thiadiazoles, have been studied as corrosion inhibitors for metals such as mild steel in acidic environments. These studies use techniques like AC impedance and theoretical approaches to understand the correlation between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).
Future Directions
Thiadiazole derivatives, including 5-Chloro-1,3,4-thiadiazole-2-methanol, are a topic of ongoing research due to their broad spectrum of pharmacological activities. Future research will likely focus on developing new synthesis methods, exploring their mechanisms of action, and assessing their safety and efficacy in various applications .
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold, such as 5-chloro-1,3,4-thiadiazole-2-methanol, have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . These compounds can strongly interact with biomolecules such as proteins and DNA .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can produce mesoionic salts, which allow them to strongly interact with biomolecules . This interaction could potentially lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Chloro-1,3,4-thiadiazole-2-methanol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cyclin-dependent kinase 9 (CDK9), where it acts as an inhibitor. This interaction is significant because CDK9 is involved in the regulation of transcription and cell cycle progression . Additionally, this compound has been shown to form hydrophobic interactions with key amino acid residues in proteins, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cytotoxic effects in multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The cytotoxicity is primarily due to its ability to interfere with cell signaling pathways and gene expression, leading to apoptosis or programmed cell death. Furthermore, this compound affects cellular metabolism by disrupting the normal metabolic processes within the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9, inhibiting their activity and thereby affecting the transcriptional regulation of genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for use in prolonged treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and conjugation of the compound, leading to its eventual excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with nuclear proteins and transcription factors . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
properties
IUPAC Name |
(5-chloro-1,3,4-thiadiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOMHENBFNSUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669445 | |
Record name | (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912669-58-0 | |
Record name | (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-chloro-1,3,4-thiadiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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